Cdk9-IN-18
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Overview
Description
Cdk9-IN-18 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, playing a crucial role in the control of gene expression. Aberrations in CDK9 activity have been implicated in various cancers, making it an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-18 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The exact synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-18 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Cdk9-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in transcriptional regulation.
Biology: Helps in understanding the molecular mechanisms of gene expression and its regulation.
Medicine: Investigated as a potential therapeutic agent for various cancers, particularly those with aberrant CDK9 activity.
Mechanism of Action
Cdk9-IN-18 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of the RNA polymerase II C-terminal domain. This inhibition disrupts the transcriptional elongation process, leading to reduced expression of genes involved in cell proliferation and survival. The molecular targets and pathways involved include the MYC and MCL1 oncogenes, which are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor with broad activity against multiple CDKs.
CDKI-73: A selective CDK9 inhibitor with promising therapeutic potential in prostate cancer.
XPW1: A novel CDK9 inhibitor with low toxicity and high efficacy in clear cell renal cell carcinoma
Uniqueness of Cdk9-IN-18
This compound stands out due to its high selectivity for CDK9, making it a valuable tool for studying the specific role of CDK9 in transcriptional regulation. Its potent inhibitory effects on CDK9-mediated transcriptional elongation make it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C27H20N8O |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C27H20N8O/c36-26(35-31-16-19-15-30-24-6-2-1-5-21(19)24)25-13-18-12-20(7-8-22(18)33-25)32-27-29-11-9-23(34-27)17-4-3-10-28-14-17/h1-16,30,33H,(H,35,36)(H,29,32,34)/b31-16+ |
InChI Key |
FDUYHWOABKIXHG-WCMJOSRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(N3)C=CC(=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(N3)C=CC(=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.